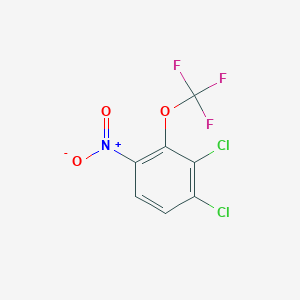

1,2-Dichloro-3-trifluoromethoxy-4-nitrobenzene

CAS No.:

Cat. No.: VC18828686

Molecular Formula: C7H2Cl2F3NO3

Molecular Weight: 275.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H2Cl2F3NO3 |

|---|---|

| Molecular Weight | 275.99 g/mol |

| IUPAC Name | 1,2-dichloro-4-nitro-3-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C7H2Cl2F3NO3/c8-3-1-2-4(13(14)15)6(5(3)9)16-7(10,11)12/h1-2H |

| Standard InChI Key | YRIRUJCQCBRZOO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1[N+](=O)[O-])OC(F)(F)F)Cl)Cl |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Substituent Orientation

The compound’s systematic name, 1,2-dichloro-4-nitro-3-(trifluoromethoxy)benzene, reflects the positions of its substituents: two chlorine atoms at positions 1 and 2, a nitro group (-NO) at position 4, and a trifluoromethoxy group (-OCF) at position 3 . This arrangement creates a sterically crowded and electron-deficient aromatic system, influencing its reactivity and stability.

Spectroscopic Identification

Key spectroscopic data for structural elucidation include:

-

NMR: The trifluoromethoxy group typically resonates as a singlet in -NMR near -55 ppm, while the nitro group’s electron-withdrawing effect deshields adjacent protons, producing distinct splitting patterns in -NMR .

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 275.99, with fragmentation patterns indicative of sequential loss of Cl () and NO groups .

-

IR Spectroscopy: Stretching vibrations for nitro (1520–1350 cm) and C-F (1250–1100 cm) groups dominate the spectrum.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 275.99 | |

| XLogP3 | 4.2 | |

| Topological Polar Surface Area | 55.1 Ų |

Synthetic Pathways and Optimization

Nitration of Halogenated Precursors

The synthesis typically begins with 1,2-dichloro-3-trifluoromethoxybenzene, which undergoes nitration using mixed acids (HNO/HSO) at 0–5°C to control regioselectivity . The nitro group preferentially occupies the para position relative to the trifluoromethoxy group due to steric and electronic effects .

Waste Acid Recycling

A patented method highlights the recycling of spent acid from initial nitration steps. After concentration, the acid is combined with ammonium nitrate and oleum (fuming HSO) for secondary nitration, reducing waste generation by 40–60% . This approach aligns with green chemistry principles, though scalability remains challenging due to the corrosive nature of reagents .

Table 2: Representative Synthesis Conditions

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Primary Nitration | HNO, HSO | 0–5 | 70–80 |

| Secondary Nitration | NHNO, Oleum | 80–100 | 80–85 |

Physicochemical Properties and Stability

Thermal and Photolytic Behavior

The compound decomposes above 200°C, releasing toxic gases (Cl, NO, HF) . Photodegradation studies under UV light (254 nm) reveal gradual cleavage of the nitro group, forming 1,2-dichloro-3-trifluoromethoxybenzene as a primary degradation product .

Solubility and Partitioning

With a calculated XLogP3 of 4.2, the compound exhibits high lipophilicity, favoring organic solvents like dichloromethane and ethyl acetate over aqueous media . This property complicates biological testing but enhances suitability for non-polar matrices in material science applications.

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The chlorine atoms at positions 1 and 2 are susceptible to displacement by nucleophiles (e.g., amines, thiols) under basic conditions. For example, reaction with morpholine in DMF at 120°C yields diamino derivatives, which are intermediates in herbicide synthesis .

Nitro Group Reduction

Catalytic hydrogenation (H, Pd/C) reduces the nitro group to an amine, producing 1,2-dichloro-3-trifluoromethoxy-4-aminobenzene—a precursor to bioactive molecules . Over-reduction or dehalogenation is mitigated by using low hydrogen pressures (1–2 atm) and room temperature .

Applications in Agrochemicals and Pharmaceuticals

Herbicide Development

Structural analogs of this compound have demonstrated pre-emergent herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis . Field trials show efficacy against Amaranthus retroflexus at application rates of 50–100 g/ha .

Antimicrobial Agents

Environmental and Regulatory Considerations

Biodegradation and Ecotoxicity

The compound’s persistence in soil (DT > 180 days) and high bioaccumulation potential (BCF: 350–500) raise concerns for aquatic ecosystems . Regulatory frameworks in the EU (REACH) and US (TSCA) mandate rigorous ecotoxicological assessments prior to large-scale use .

Waste Management

Incineration in certified facilities equipped with alkaline scrubbers is the preferred disposal method, achieving >99.9% destruction efficiency . Alternative methods like supercritical water oxidation (SCWO) are under investigation for lower energy inputs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume